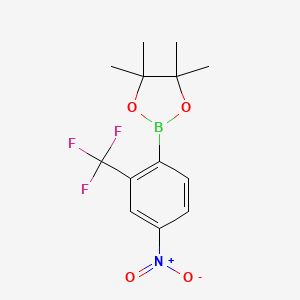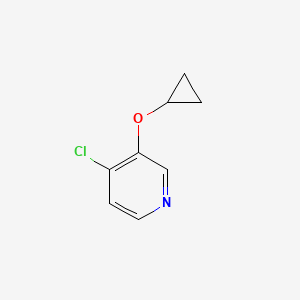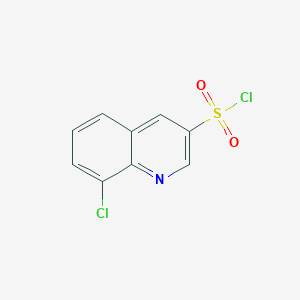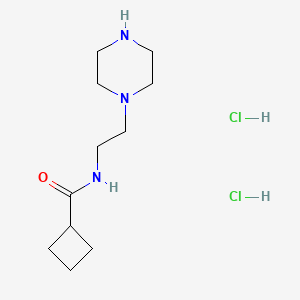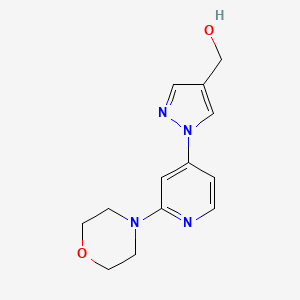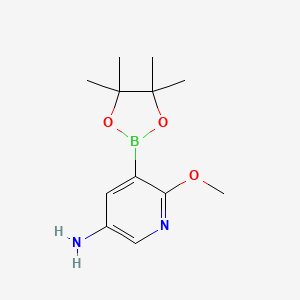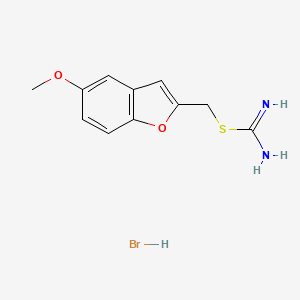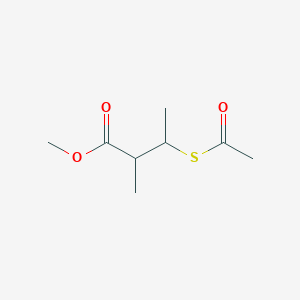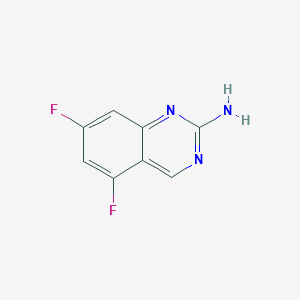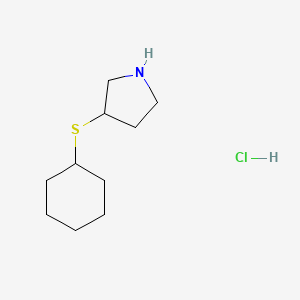
3-(Cyclohexylsulfanyl)pyrrolidine hydrochloride
Vue d'ensemble
Description
3-(Cyclohexylsulfanyl)pyrrolidine hydrochloride, also known as CP-55940, is a synthetic cannabinoid. It acts on the cannabinoid receptor type 1 (CB1) and type 2 (CB2). The compound is part of the pyrrolidine class of compounds, which are nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular formula of 3-(Cyclohexylsulfanyl)pyrrolidine hydrochloride is C10H20ClNS . It has an average mass of 221.790 Da and a monoisotopic mass of 221.100494 Da .Applications De Recherche Scientifique
Asymmetric Synthesis and Catalysis
- Pyrrolidine-based catalysts derived from proline, such as those related to "3-(Cyclohexylsulfanyl)pyrrolidine hydrochloride," have been demonstrated to efficiently catalyze asymmetric Michael addition reactions. These catalysts enable the synthesis of γ-nitro carbonyl compounds with high yield and excellent stereoselectivity, showcasing their potential in creating chiral molecules for pharmaceutical applications (Singh et al., 2013).
Heterocyclic Chemistry and Natural Product Synthesis
- The utility of pyrrolidine and pyrroline derivatives in the synthesis of heterocyclic compounds is evident, as they serve as intermediates for producing a variety of natural products and bioactive molecules. For instance, gold(III) chloride-catalyzed cycloisomerization of alpha-aminoallenes to 3-pyrrolines illustrates the role of pyrrolidine derivatives in forming functionalized heterocycles, useful in drug discovery and material science (Morita & Krause, 2004).
Synthesis of Pyrrolidines via Cycloaddition
- Pyrrolidines, important for their biological effects and industrial applications, can be synthesized through [3+2] cycloaddition reactions. Research demonstrates the synthesis of pyrrolidines in polar cycloaddition reactions, which can proceed under mild conditions, highlighting the versatility of pyrrolidine derivatives in synthetic organic chemistry (Żmigrodzka et al., 2022).
Application in Medicinal Chemistry
- Some pyrrolidine derivatives exhibit significant antimicrobial and antitubercular activities. For example, a study on the selective synthesis of pyridine derivatives, including those with cyclohexylsulfanyl groups, demonstrated potent inhibition against Mycobacterium tuberculosis, underscoring the therapeutic potential of these compounds (Manikannan et al., 2010).
Advanced Organic Synthesis Techniques
- Pyrrolidine derivatives are employed in advanced organic synthesis techniques, such as enamine chemistry for the synthesis of furan derivatives and cycloaddition/annulation strategies. These methods facilitate the construction of multisubstituted pyrrolidines, demonstrating the significant role of pyrrolidine-based compounds in the development of complex organic molecules and their applications in natural product synthesis (Li et al., 2018).
Propriétés
IUPAC Name |
3-cyclohexylsulfanylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NS.ClH/c1-2-4-9(5-3-1)12-10-6-7-11-8-10;/h9-11H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBCFVFOBYUCBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexylsulfanyl)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



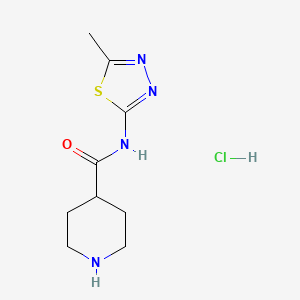

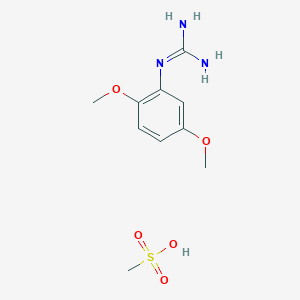
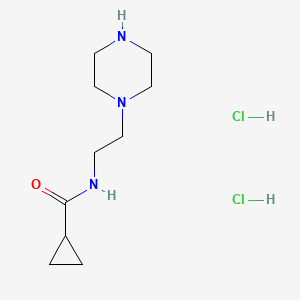
![Methyl 2-[(pyrrolidin-2-ylmethyl)sulfonyl]acetate hydrochloride](/img/structure/B1431108.png)
